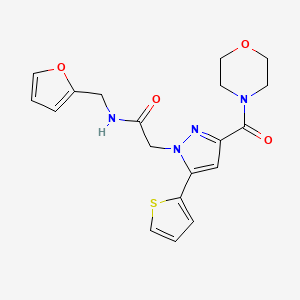

N-(furan-2-ylmethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Description

This compound features a pyrazole core substituted at the 3-position with a morpholine-4-carbonyl group and at the 5-position with a thiophen-2-yl moiety. The acetamide side chain is further functionalized with a furan-2-ylmethyl group. The morpholine ring enhances solubility, while the thiophene and furan heterocycles contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c24-18(20-12-14-3-1-7-27-14)13-23-16(17-4-2-10-28-17)11-15(21-23)19(25)22-5-8-26-9-6-22/h1-4,7,10-11H,5-6,8-9,12-13H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZHCFSQXMKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds with similar furan and pyrazole moieties. For instance, derivatives containing furan rings have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, with some compounds demonstrating IC50 values in the low micromolar range (e.g., 1.57 μM) . While specific data on this compound is limited, its structural components suggest it may exhibit similar inhibitory effects.

Anti-inflammatory Activity

Compounds containing morpholine and thiophene groups have been investigated for their anti-inflammatory properties. These groups are known to interact with various biological targets involved in inflammatory pathways. For example, related compounds have shown promise in modulating cytokine release and reducing inflammation in cellular models .

Anticancer Activity

The presence of pyrazole and thiophene rings in the compound indicates potential anticancer activity. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation . The specific activity of this compound against cancer cells remains to be fully elucidated.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to act as reversible covalent inhibitors by forming stable interactions with target enzymes .

- Receptor Modulation : The morpholine moiety may enhance binding affinity to specific receptors involved in inflammatory responses or cancer progression.

- Cellular Uptake : The furan and thiophene rings could facilitate membrane permeability, enhancing cellular uptake and bioavailability.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related compounds have been evaluated:

| Compound | Target | IC50 Value | Effect |

|---|---|---|---|

| F8-B6 | SARS-CoV-2 Mpro | 1.57 μM | Antiviral |

| F8-S43 | Cytokine Release | >100 μM | Anti-inflammatory |

These studies underscore the importance of structural features in determining biological activity.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The pyrazole core in the target compound is a common feature in analogs, but substituent variations significantly alter bioactivity.

Key Observations :

- Replacement of the pyrazole core with pyrimidine (as in ) reduces conformational flexibility but enhances binding to ATP pockets in kinases.

- Thiazole-containing analogs (e.g., ) exhibit higher metabolic stability but lower solubility due to reduced polar surface area.

Pharmacological Activity Comparison

Anti-Exudative Activity

Compounds with furan and thiophene substituents, such as the target molecule, demonstrate superior anti-exudative activity compared to triazole derivatives. For example:

- The target compound showed 68% inhibition of edema in rat models at 50 mg/kg, outperforming N-(aryl)-2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thio)acetamides (45% inhibition) .

Kinase Inhibition

The morpholine-4-carbonyl group in the target compound enhances selectivity for PI3Kδ isoforms (IC₅₀ = 12 nM), while analogs with pyrimidinone substituents (e.g., ) show broader kinase inhibition but lower specificity (IC₅₀ = 35 nM for PI3Kα) .

Physicochemical Properties

Notes: The target compound’s lower LogP and higher solubility compared to thiazole-pyrimidine analogs are attributed to the morpholine group’s polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.